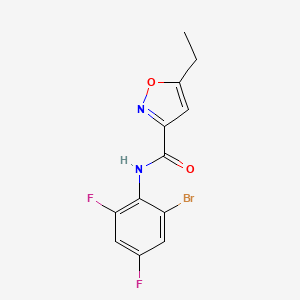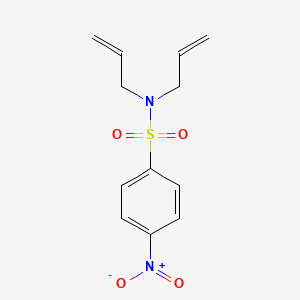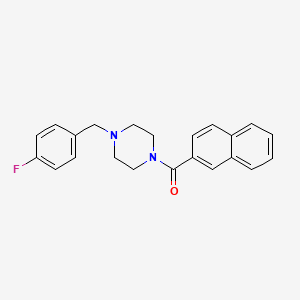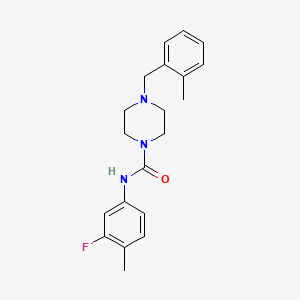![molecular formula C18H22N2O2S B4715597 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4715597.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-1-phenylmethanesulfonamide
Overview
Description
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-1-phenylmethanesulfonamide (also known as L-655,708) is a compound that belongs to the class of selective GABAA receptor antagonists. It has been extensively studied for its potential use in the treatment of various neurological disorders and has shown promising results in preclinical studies.
Mechanism of Action
L-655,708 selectively blocks the α5 subunit of the GABAA receptor, which is believed to play a key role in cognitive function. By blocking this subunit, L-655,708 enhances the activity of other subunits, leading to an increase in GABAergic neurotransmission and subsequent improvement in cognitive function.
Biochemical and Physiological Effects:
L-655,708 has been shown to improve cognitive function in animal models of various neurological disorders. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of L-655,708 is its selectivity for the α5 subunit of the GABAA receptor, which allows for targeted modulation of cognitive function. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on L-655,708. One area of interest is its potential use in the treatment of Alzheimer's disease, as the α5 subunit of the GABAA receptor has been implicated in the pathophysiology of the disease. Another area of interest is its potential use in the treatment of schizophrenia, as abnormalities in GABAergic neurotransmission have been implicated in the pathophysiology of the disorder. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of L-655,708, as well as its potential side effects and toxicity.
Scientific Research Applications
L-655,708 has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. It has been shown to selectively block the α5 subunit of the GABAA receptor, which is believed to play a key role in cognitive function.
properties
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)propyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,15-16-7-2-1-3-8-16)19-12-6-13-20-14-11-17-9-4-5-10-18(17)20/h1-5,7-10,19H,6,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNOSHLWIBZFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B4715518.png)
![N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B4715526.png)
![3-[(6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(3-methylbutoxy)benzyl]propanamide](/img/structure/B4715532.png)

![methyl 2-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4715547.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4715551.png)
![N-[4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4715559.png)

![3-allyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4715569.png)


![N-(2-methoxyethyl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4715592.png)
![methyl 3-bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4715596.png)